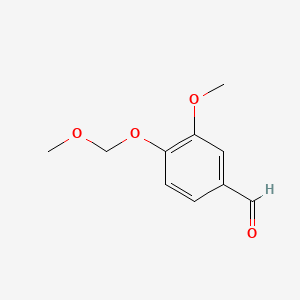

3-Methoxy-4-(methoxymethoxy)benzaldehyde

Description

Historical Development and Early Synthetic Significance

The development of 3-Methoxy-4-(methoxymethoxy)benzaldehyde is tied to the broader history of protecting group chemistry. The methoxymethyl (MOM) ether was developed as a robust and reliable protecting group for alcohols and phenols. vaia.comwikipedia.org Its introduction provides a stable acetal (B89532) that is resistant to a range of nucleophiles and bases. total-synthesis.com

The synthesis of this compound is a straightforward and high-yielding process, typically starting from the readily available and inexpensive vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde). The phenolic hydroxyl group of vanillin is protected by reacting it with chloromethyl methyl ether or bromomethyl methyl ether in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758). quora.com This reaction proceeds efficiently, often at low temperatures, to afford the desired product in excellent yields. quora.com

Its early significance stemmed from the need to perform selective modifications on the aldehyde or the aromatic ring of vanillin derivatives without interference from the acidic phenolic proton. This protection strategy opened up new avenues for the synthesis of more elaborate structures based on the vanillin scaffold.

Structural Context and Functional Group Interplay in Chemical Reactivity

The reactivity of this compound is a direct consequence of the electronic interplay between its three key functional groups: the aldehyde, the methoxy (B1213986) group, and the methoxymethoxy (MOM) ether.

The aldehyde group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. In nucleophilic addition reactions, the reactivity of the aldehyde's carbonyl carbon is modulated by the electronic effects of the ring substituents. The electron-donating nature of the methoxy and methoxymethoxy groups reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). quora.comncert.nic.in

The MOM protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions to regenerate the free hydroxyl group. wikipedia.orgorganic-chemistry.org This differential reactivity is a cornerstone of its utility in multi-step synthesis.

Role as a Versatile Synthon and Building Block in Multi-Step Syntheses

The strategic placement of functional groups and the ability to selectively deprotect the hydroxyl group make this compound a versatile synthon in organic synthesis. It serves as a key starting material or intermediate in the preparation of a wide array of more complex molecules, including natural products and their analogs.

One notable application is in the synthesis of isotopically labeled compounds. For instance, it is used as an intermediate in the synthesis of Vanillactic Acid-13C3, a labeled metabolite of dihydroxyphenylalanine (DOPA). vaia.com This highlights its utility in preparing standards for metabolic research.

Furthermore, the aldehyde functionality can be readily transformed into a variety of other groups. For example, it can undergo Wittig reactions to form alkenes, Grignard reactions to generate secondary alcohols, and reductive aminations to produce substituted amines. pressbooks.pubscielo.brquora.com These transformations, coupled with the latent reactivity of the protected phenol (B47542), allow for the construction of intricate molecular architectures. While specific total syntheses starting directly from this compound are not extensively documented in readily available literature, its structural motif is a common feature in the retrosynthetic analysis of many complex natural products, such as colchicine (B1669291) and its derivatives. stackexchange.comnih.gov The core structure provided by this compound is a frequent starting point for building the substituted aromatic rings found in these and other bioactive molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| CAS Number | 5533-00-6 |

| Appearance | Colorless oil |

| Melting Point | 40 °C |

| Boiling Point | 145-149 °C at 4 Torr |

| Density | 1.140 g/cm³ (Predicted) |

Table 1: Physicochemical properties of this compound. vaia.comquora.com

Spectroscopic Data

| Type | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ | 9.87 (s, 1H), 7.41-7.45 (m, 2H), 7.27 (d, J = 8.2, 1H), 5.32 (s, 2H), 3.95 (s, 3H), 3.52 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 191.0, 152.2, 150.3, 131.3, 126.4, 115.0, 109.8, 95.2, 56.6, 56.2 |

| LC/MS (m/z) | 197 [M+H]⁺ |

Table 2: Spectroscopic data for this compound. quora.com

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQRYWWOQOUPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203895 | |

| Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-00-6 | |

| Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5533-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005533006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-(methoxymethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxy-4-(methoxymethoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53Z83U8DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3 Methoxy 4 Methoxymethoxy Benzaldehyde

Conventional Synthetic Routes from Aromatic Precursors

The synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde is most commonly achieved through the chemical modification of readily available aromatic aldehydes. These methods leverage the inherent reactivity of phenolic hydroxyl groups to introduce the methoxymethyl (MOM) ether functionality.

Alkylation of 3-Methoxy-4-hydroxybenzaldehyde (Vanillin)

The most direct and high-yielding approach to this compound involves the alkylation of the phenolic hydroxyl group of vanillin (B372448). This process, known as O-alkylation, specifically targets the hydrogen of the -OH group at the C4 position.

The introduction of the methoxymethyl (MOM) protecting group is accomplished using an appropriate methoxymethyl halide, such as chloromethyl methyl ether (MOM-Cl) or bromomethyl methyl ether (MOM-Br). chemicalbook.com Due to the carcinogenic nature of α-halo ethers like MOM-Cl, procedures sometimes involve its fresh, in situ preparation from precursors like dimethoxymethane (B151124) and acetyl chloride. orgsyn.orgorgsyn.org

In a typical synthesis, vanillin is dissolved in an anhydrous solvent, such as dichloromethane (B109758), under an inert atmosphere. chemicalbook.com The alkylating agent, for instance, bromomethyl methyl ether, is then added dropwise to the solution. The reaction proceeds to replace the phenolic proton on the vanillin molecule with a methoxymethyl group, yielding the desired product. One reported synthesis achieved a 98% yield of this compound as a colorless oil following this general procedure. chemicalbook.com

The efficiency of the O-alkylation reaction is critically dependent on the presence of a suitable base. The role of the base is to deprotonate the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbon of the methoxymethyl halide, facilitating the formation of the ether bond.

Non-nucleophilic, sterically hindered amine bases are commonly employed to prevent side reactions. In one highly efficient synthesis, N,N-diisopropylethylamine (DIPEA) was used as the base in a 2:1 molar ratio relative to vanillin. chemicalbook.com The reaction, conducted in anhydrous methylene (B1212753) chloride at ice bath temperatures, was complete in 45 minutes, demonstrating the effectiveness of this catalytic approach. chemicalbook.com The use of DIPEA is also documented in other MOM protection reactions, where it serves to neutralize the acid generated during the reaction and drive the equilibrium towards the product. orgsyn.orgorgsyn.org

Derivation from 3,4-Dihydroxybenzaldehyde (B13553)

An alternative synthetic pathway starts from 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This route is more complex as it requires selective functionalization of one of the two phenolic hydroxyl groups.

The primary challenge in using 3,4-dihydroxybenzaldehyde as a precursor is achieving regioselective protection. The two hydroxyl groups, located at the C3 and C4 positions, exhibit different levels of acidity, which can be exploited to favor the reaction at one site over the other. The 4-hydroxyl group is generally the target for protection to ultimately yield the desired 3-methoxy-4-alkoxy structure after subsequent methylation of the 3-hydroxyl. Research into the selective protection of 3,4-dihydroxybenzaldehyde has explored various protecting groups. nih.gov The selectivity in these reactions is often controlled by the acidity of the phenolic hydroxyls. nih.gov

While the methoxymethyl (MOM) group can be used for the selective protection of 3,4-dihydroxybenzaldehyde, achieving high yields of the 4-O-MOM protected product can be difficult. nih.gov Studies have shown that while reactions with MOMCl do exhibit regioselectivity, they may not be as efficient as those using other alkylating agents for this specific substrate. nih.gov For instance, protection with various benzyl (B1604629) and allyl halides has been reported to give the 4-protected products in moderate to good yields (30-75%), suggesting that these may be more suitable for achieving the desired regioselectivity in this particular case. nih.gov A general procedure for selective protection involves using a mild base like sodium bicarbonate in a solvent such as DMF. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Techniques

The synthesis of this compound typically involves the protection of the hydroxyl group of vanillin (3-methoxy-4-hydroxybenzaldehyde) with a methoxymethyl (MOM) group. The efficiency of this reaction is highly dependent on the careful selection and control of several key parameters, including the choice of base, solvent, temperature, and reaction time.

A common and high-yielding method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with bromomethyl methyl ether. chemicalbook.com In one optimized procedure, the use of N,N-diisopropylethylamine as a base in anhydrous methylene chloride as the solvent, under a nitrogen atmosphere and cooled on an ice bath, resulted in a near-quantitative yield of 98%. chemicalbook.com The reaction is rapid, being completed in approximately 45 minutes. chemicalbook.com This high yield underscores the effectiveness of using a non-nucleophilic amine base to scavenge the acid produced during the reaction, preventing side reactions and degradation of the product.

Alternative conditions have also been explored for similar transformations. For the synthesis of 4-(methoxymethoxy)benzaldehyde, potassium carbonate was used as the base in acetonitrile (B52724) at room temperature. chemicalbook.com While this method offers the advantage of using a cheaper and less hazardous base, the reaction time is longer (3 hours), and the reported yield is significantly lower at 65%. chemicalbook.com This comparison highlights a common trade-off in chemical synthesis between reaction efficiency and the cost or hazard profile of the reagents.

Further insights into reaction optimization can be gleaned from the synthesis of structurally related compounds. For instance, in the synthesis of 4-(difluoromethoxy)-3-methoxy-benzaldehyde from vanillin, reaction conditions such as heating to 90-100°C in DMF are employed. chemicalbook.com One procedure using cesium carbonate as a catalyst in a mixture of DMF and water at 100°C for 3.5 hours achieved a 91% yield. chemicalbook.com Another method using sodium hydroxide (B78521) in DMF at 90°C for 2 hours yielded 80% of the product. chemicalbook.com These examples demonstrate that temperature and the choice of base are critical variables that must be fine-tuned to achieve high conversion and yield. The monitoring of the reaction progress, often by Thin Layer Chromatography (TLC), is also a crucial technique to determine the optimal reaction time and prevent the formation of by-products from over-reaction. chemicalbook.com

The following table summarizes key reaction parameters from different synthetic procedures for this compound and a related compound, illustrating the impact of varied conditions on reaction outcomes.

Interactive Data Table: Optimization of Reaction Parameters

| Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | 3-Methoxy-4-hydroxybenzaldehyde | Bromomethyl methyl ether, N,N-diisopropylethylamine | Methylene chloride | Ice bath | 45 min | 98 | chemicalbook.com |

| 4-(methoxymethoxy)benzaldehyde | 4-Hydroxybenzaldehyde | Bromomethyl methyl ether, Potassium carbonate | Acetonitrile | 20°C | 3 h | 65 | chemicalbook.com |

| 4-(Difluoromethoxy)-3-methoxy-benzaldehyde | 3-Methoxy-4-hydroxybenzaldehyde | Sodium 2-chloro-2,2-difluoroacetate, Cesium carbonate | DMF/Water | 100°C | 3.5 h | 91 | chemicalbook.com |

| 4-(Difluoromethoxy)-3-methoxy-benzaldehyde | 3-Methoxy-4-hydroxybenzaldehyde | Monochlorodifluoromethane, Sodium hydroxide | DMF | 90°C | 2 h | 80 | chemicalbook.com |

Novel and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to chemical synthesis to reduce environmental impact and improve safety. uniroma1.it For the synthesis of this compound and related compounds, this translates to exploring alternative solvents, catalysts, and reaction conditions that are more sustainable. jcchems.com

One of the core tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. ejcmpr.com The conventional synthesis of this compound often uses chlorinated solvents like methylene chloride. chemicalbook.com While effective, these solvents are volatile and pose environmental and health risks. Green chemistry encourages the substitution of such solvents with greener alternatives like water, supercritical fluids, or ionic liquids. jcchems.com For instance, the use of a water-based medium, as seen in the synthesis of a related difluoromethoxy analog, is a step towards a more environmentally friendly process. chemicalbook.com

Phase transfer catalysis represents another green chemistry strategy that can enhance reaction efficiency and reduce waste. jcchems.com This technique is particularly useful for reactions involving reactants in different phases, such as an aqueous phase and an organic phase. By facilitating the transfer of reactants across the phase boundary, phase transfer catalysts can accelerate reaction rates and eliminate the need for harsh solvents that dissolve all components.

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. The use of catalytic amounts of a substance is preferred over stoichiometric quantities of reagents. uniroma1.it In the context of the synthesis of this compound, exploring more efficient and recyclable catalysts for the protection of the hydroxyl group could significantly improve the greenness of the process. While bases like N,N-diisopropylethylamine are used in stoichiometric or excess amounts, a catalytic system would reduce waste and simplify purification.

The concept of continuous processing is also a promising green approach. uniroma1.it Continuous flow reactors offer better control over reaction parameters like temperature and mixing, leading to higher yields, cleaner products, and improved safety, especially for exothermic reactions. This approach minimizes the volume of hazardous materials at any given time and can reduce energy consumption compared to batch processing. uniroma1.it The adoption of such technologies for the production of fine chemicals like this compound could lead to more sustainable manufacturing processes.

While specific, fully developed green synthetic routes for this compound are not extensively detailed in the reviewed literature, the principles of green chemistry provide a clear roadmap for future research. This includes the investigation of bio-based solvents, solid-supported catalysts, and the application of energy-efficient technologies like microwave or ultrasonic irradiation to drive the reaction.

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-Methoxy-4-(methoxymethoxy)benzaldehyde is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. Aromatic aldehydes, such as this compound, are generally less reactive towards nucleophilic addition than their aliphatic counterparts. quora.com This reduced reactivity is attributed to the electron-donating resonance effect of the benzene (B151609) ring, which decreases the partial positive charge on the carbonyl carbon. pressbooks.pubncert.nic.in

The reactivity of the aldehyde is further influenced by the substituents on the aromatic ring. The presence of electron-donating groups, like the methoxy (B1213986) and methoxymethoxy groups in the target molecule, tends to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic addition compared to unsubstituted benzaldehyde (B42025). quora.com Conversely, electron-withdrawing groups increase reactivity. quora.com

A common nucleophilic addition reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide, a reaction that is typically base-catalyzed. ncert.nic.in Another example is the addition of organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. The reaction of acetonitrile (B52724) with substituted benzaldehydes, catalyzed by potassium tert-butoxide, has been shown to yield β-hydroxy nitriles. jst.go.jp The yield of these addition products is influenced by the electronic nature of the substituents on the benzaldehyde. jst.go.jp

Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.comorientjchem.org The formation of Schiff bases from substituted benzaldehydes, including those with methoxy groups, is a well-established transformation. core.ac.ukjocpr.comresearchgate.net For instance, tris(2,2,2-trifluoroethyl)borate has been reported as an effective catalyst for the condensation of various amines with aldehydes, including electron-rich benzaldehydes. organic-chemistry.org

Acetal (B89532) formation serves as a common method for protecting the aldehyde group during other chemical transformations. This reaction involves treating the aldehyde with an alcohol in the presence of an acid catalyst. For example, 4-(hydroxymethyl)benzaldehyde (B2643722) dimethyl acetal has been synthesized and used in further reactions. sigmaaldrich.com The formation of acetals from substituted benzaldehydes is a standard procedure in organic synthesis. google.comchemicalbook.com

Knoevenagel condensation is another important reaction of aldehydes, involving the reaction with active methylene (B1212753) compounds. Studies on Knoevenagel condensation with various benzaldehydes have shown that electron-donating groups, such as methoxy groups, can lead to high yields of the condensed products. sigmaaldrich.comepa.gov This suggests that this compound would be a suitable substrate for such reactions.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (3-methoxy-4-(methoxymethoxy)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of a resin-bound vanillin (B372448) derivative to the corresponding benzyl (B1604629) alcohol using sodium borohydride has been reported. quora.com Similarly, m-methoxybenzyl alcohol can be synthesized by the reduction of m-methoxybenzaldehyde. google.com The reduction of 4-(4-methoxybenzyl)benzoic acid to the corresponding alcohol has been achieved using borane (B79455) (BH₃) in tetrahydrofuran. mdpi.com

Oxidation of the aldehyde functionality in this compound affords the corresponding carboxylic acid, 3-methoxy-4-(methoxymethoxy)benzoic acid. A variety of oxidizing agents can be employed for this purpose. The oxidation of substituted benzaldehydes, including those with electron-donating groups, to their respective benzoic acids is a common transformation. researchgate.net For example, selenium-catalyzed oxidation of benzaldehydes with hydrogen peroxide provides a green method for synthesizing carboxylic acids. mdpi.com Another method involves the use of nitric acid in an aqueous medium to oxidize m-methoxybenzyl alcohol to m-methoxybenzaldehyde, indicating that similar conditions could potentially oxidize the aldehyde further to the carboxylic acid. google.com

Transformations at the Aromatic Ring and Substituted Positions

The methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups on the aromatic ring of this compound significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions. Both groups are considered electron-donating groups (EDGs). quora.com

The presence of these activating groups directs incoming electrophiles to the positions ortho and para to them. In the case of this compound, the positions on the aromatic ring are influenced by both the aldehyde and the two ether functionalities. The aldehyde group is a deactivating, meta-directing group. ncert.nic.in The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions.

Data Tables

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.52 (s, 3H), 3.95 (s, 3H), 5.32 (s, 2H), 7.27 (d, J = 8.2, 1H), 7.41-7.45 (m, 2H), 9.87 (s, 1H) | chemicalbook.com |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 56.2, 56.6, 95.2, 109.8, 115.0, 126.4, 131.3, 150.3, 152.2, 191.0 | chemicalbook.com |

| LC/MS | m/z 197 [M+H] | chemicalbook.com |

Table 2: Examples of Reactions with Substituted Benzaldehydes

| Reaction Type | Substituted Benzaldehyde | Reagents and Conditions | Product Type | Key Observation | Source |

| Schiff Base Formation | 3,4-dimethoxybenzaldehyde | p-aminobenzoic acid, supersonic speed gas impacting | Schiff Base | Successful formation of the Schiff base. | core.ac.uk |

| Knoevenagel Condensation | Benzaldehydes with electron-donating groups | Malononitrile, catalyst | α,β-Unsaturated nitrile | Electron-donating groups lead to higher yields. | sigmaaldrich.com |

| Reduction | Resin-bound vanillin | Sodium borohydride (NaBH₄) | Benzyl alcohol | Efficient reduction of the aldehyde. | quora.com |

| Oxidation | Benzaldehyde | Diphenyl diselenide, H₂O₂ | Benzoic acid | Catalytic green oxidation method. | mdpi.com |

Deprotection Strategies of the Methoxymethoxy Group

The methoxymethyl (MOM) ether in this compound is a commonly employed protecting group for the phenolic hydroxyl group of vanillin. Its stability in neutral and basic media allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl. However, the selective removal, or deprotection, of the MOM group is a critical step in many synthetic sequences to yield the free phenol (B47542), 4-hydroxy-3-methoxybenzaldehyde (vanillin). The deprotection of MOM ethers is typically achieved under acidic conditions. wikipedia.org

A variety of acidic reagents, both Brønsted and Lewis acids, can be employed for this transformation. wikipedia.org Common methods include treatment with mineral acids such as hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the acetal.

Due to a lack of specific research findings in the public domain concerning a variety of deprotection conditions for this compound, a detailed data table with comparative yields cannot be provided at this time.

Cascade Reactions and Tandem Processes Utilizing Compound Features

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single operation without the isolation of intermediates. These processes are advantageous in terms of atom economy, reduced waste generation, and shorter reaction times.

The structural features of this compound, namely the aldehyde and the activated aromatic ring, present potential for its use in cascade reactions. The aldehyde can undergo an initial reaction, such as a condensation or addition, to generate an intermediate that could subsequently participate in an intramolecular reaction involving the aromatic ring.

However, a review of the available scientific literature did not yield specific examples of cascade or tandem processes that explicitly utilize this compound as a starting material. While the synthesis of various derivatives from this compound has been reported, these transformations are typically described as discrete, sequential steps rather than integrated cascade processes. The development of novel cascade reactions involving this versatile building block remains an area for future exploration in synthetic organic chemistry.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Precursor in the Synthesis of Diverse Organic Frameworks

The unique combination of functional groups in 3-Methoxy-4-(methoxymethoxy)benzaldehyde makes it an ideal starting material for a wide array of organic scaffolds that are of interest in medicinal chemistry and materials science.

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are important precursors to flavonoids and isoflavonoids. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). jetir.org In this context, this compound serves as the aldehyde component.

The reaction is generally base-catalyzed, using reagents like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govresearchgate.net The aldehyde reacts with the enolate of an acetophenone derivative to form a β-hydroxy ketone, which then readily dehydrates to yield the conjugated chalcone (B49325) structure. The yields of these reactions can be influenced by the specific reactants and conditions used, but are often moderate to high. nih.govpensoft.net

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Aldehyde Reactant | Ketone Reactant | Catalyst/Solvent | Product Structure | Ref. |

| This compound | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(3-methoxy-4-(methoxymethoxy)phenyl)prop-2-en-1-one | researchgate.net |

| This compound | 4-Methylacetophenone | KOH / Ethanol | (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)-1-(p-tolyl)prop-2-en-1-one | nih.gov |

| This compound | 4-Methoxyacetophenone | NaOH / Ethanol | (E)-1-(4-methoxyphenyl)-3-(3-methoxy-4-(methoxymethoxy)phenyl)prop-2-en-1-one | nih.gov |

This table is illustrative, based on the general Claisen-Schmidt condensation reaction.

The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocycle that is considered a bioisostere of pyrimidine (B1678525) and is a feature of many biologically active compounds. nih.gov A common route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) intermediates. nih.govsemanticscholar.org

This compound can be utilized as a precursor in this synthesis. The aldehyde first reacts with a thiosemicarbazide to form a thiosemicarbazone. This intermediate can then undergo oxidative cyclization, often using reagents like ferric chloride (FeCl₃), or dehydrative cyclization in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), to yield the 2-amino-1,3,4-thiadiazole (B1665364) ring substituted with the 3-methoxy-4-(methoxymethoxy)phenyl group. nih.govnih.gov The sulfur atom in the thiadiazole ring is known to enhance the lipophilicity of molecules, which can improve tissue permeability. nih.gov

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. researchgate.net While numerous methods exist for indole synthesis, the Leimgruber-Batcho synthesis provides a relevant pathway starting from a substituted o-nitrotoluene. orgsyn.org An adaptation of this strategy can be envisioned starting from this compound.

A plausible route involves a Henry reaction (nitroaldol condensation) between the aldehyde and nitromethane (B149229) to form a β-nitro alcohol, which is then dehydrated to yield the corresponding nitrostyrene (B7858105) derivative, (E)-1-methoxy-2-(methoxymethoxy)-4-(2-nitrovinyl)benzene. Catalytic reduction of the nitro group in this intermediate, for example using hydrogen gas with a palladium catalyst (Pd/C) or transfer hydrogenation with hydrazine, leads to an unstable amino intermediate that spontaneously cyclizes to form the indole ring. orgsyn.org This approach would yield an indole with the 3-methoxy-4-(methoxymethoxy) substitution pattern at the 6- and 7-positions of the indole ring.

Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon featuring a benzene (B151609) ring fused to a cyclohexane (B81311) ring. wikipedia.org Synthesizing a substituted tetralin from this compound requires a multi-step sequence to construct the second, non-aromatic ring.

A feasible strategy begins with extending the carbon chain at the aldehyde position. This can be achieved through a Wittig reaction with a suitable phosphonium (B103445) ylide (e.g., from a 3-halopropanoate ester) to form an unsaturated ester. The double bond and the ester can then be reduced, for example, by catalytic hydrogenation followed by reduction with lithium aluminum hydride (LiAlH₄), to yield a 4-substituted phenylbutanol derivative. The terminal alcohol can be converted to a leaving group (e.g., a tosylate or halide), and subsequent intramolecular Friedel-Crafts alkylation under acidic conditions would close the six-membered ring, affording the tetralin framework. The final product would bear the methoxy (B1213986) and MOM-protected hydroxyl groups on the aromatic portion of the tetralin structure.

2-Pyrones (or α-pyrones) are six-membered lactones found in a number of natural products. Their synthesis can be achieved through various condensation and cyclization strategies. nih.gov Starting from this compound, a Knoevenagel condensation with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a weak base like piperidine, would yield a substituted benzylidenemalonate.

Further elaboration of this intermediate is required to form the pyrone ring. For instance, partial hydrolysis and decarboxylation could lead to a cinnamic acid derivative. Reaction of the corresponding acyl chloride with the enolate of a β-keto ester, followed by an acid-catalyzed intramolecular cyclization and dehydration, represents a classic pathway to substituted 2-pyrones. This would result in a pyrone ring bearing the 3-methoxy-4-(methoxymethoxy)phenyl substituent.

Role in Protecting Group Strategies for Phenolic Functionalities

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols in organic synthesis due to its stability under a range of conditions and its relatively mild removal. wikipedia.orgchemistrytalk.org The title compound, this compound, is essentially vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) wherein the phenolic hydroxyl group has been protected by a MOM group. chemicalbook.com

This protection is crucial in multi-step syntheses where the phenolic hydroxyl group's acidity or nucleophilicity could interfere with subsequent reactions, such as those involving strong bases, organometallics, or reducing agents. adichemistry.com The MOM group is stable to a variety of non-acidic reagents, including many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com

The installation of the MOM group is typically achieved by treating the phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgchemicalbook.com The deprotection, or removal, of the MOM group is readily accomplished under acidic conditions, as it is an acetal (B89532). adichemistry.com This can be done with various Brønsted or Lewis acids, allowing for the selective unmasking of the phenol at a desired point in a synthetic sequence. wikipedia.org

Table 2: Properties of the Methoxymethyl (MOM) Protecting Group for Phenols

| Property | Description | Conditions / Reagents | Ref. |

| Protection | Reaction of a phenol with a MOM source. | Chloromethyl methyl ether (MOM-Cl), N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ | wikipedia.orgchemicalbook.com |

| Dimethoxymethane (B151124) (CH₂(OMe)₂), P₂O₅ or Triflic Acid (TfOH) | adichemistry.com | ||

| Stability | Generally stable under neutral and basic conditions. | Stable in pH range of 4-12. Inert to many oxidants, reductants, and nucleophiles. | adichemistry.com |

| Cleavage | Acid-catalyzed hydrolysis (deprotection). | Dilute HCl in methanol (B129727) or THF. Lewis acids (e.g., MgBr₂, TiCl₄). | wikipedia.orgadichemistry.comlibretexts.org |

Utilization in the Preparation of Advanced Intermediate Chemicals

This compound is a valuable precursor in the synthesis of various advanced intermediates, most notably those leading to the core structures of isoquinoline (B145761) alkaloids. The methoxy and MOM-protected hydroxy groups on the benzene ring activate the aromatic system, facilitating key cyclization reactions.

One of the primary applications of this compound is in the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. The electron-rich nature of the aromatic ring in derivatives of this compound is crucial for the success of this electrophilic aromatic substitution reaction. sci-hub.semdpi.com For instance, it can be envisioned as a key starting material in the synthesis of precursors to alkaloids like (S)-Norlaudanosine. researchgate.net The general strategy involves the reaction of a phenethylamine (B48288) derivative with a compound derived from this compound to construct the characteristic tetrahydroisoquinoline skeleton. nih.gov

Another significant transformation is the Bischler-Napieralski reaction , which is employed to synthesize 3,4-dihydroisoquinolines from β-arylethylamides. nih.govnih.gov In this sequence, an amide derived from a phenethylamine and a carboxylic acid (which can be prepared from this compound) is cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govnih.gov The resulting 3,4-dihydroisoquinoline (B110456) is an advanced intermediate that can be further elaborated, for example, through reduction to a tetrahydroisoquinoline or oxidation to an isoquinoline. These intermediates are foundational in the synthesis of a wide array of alkaloids, including papaverine (B1678415) and its analogues. researchgate.net

The MOM protecting group plays a pivotal role in these syntheses. It masks the reactive phenolic hydroxyl group, preventing unwanted side reactions under the conditions of the Pictet-Spengler or Bischler-Napieralski reactions. This protection can be selectively removed at a later synthetic stage to reveal the free hydroxyl group for further functionalization. The synthesis of this compound itself is efficiently achieved from 3-methoxy-4-hydroxybenzaldehyde (vanillin) using chloromethyl methyl ether or a similar reagent. chemicalbook.com

Methodologies for Stereoselective Synthesis from Derivatives

Achieving stereocontrol is a paramount objective in modern organic synthesis, particularly for the preparation of biologically active molecules which are often single enantiomers. Derivatives of this compound are instrumental in various stereoselective transformations.

Asymmetric Reduction of Imines:

A prominent strategy for introducing chirality involves the asymmetric reduction of imines derived from this compound. The aldehyde can be condensed with a primary amine to form a prochiral imine. Subsequent reduction of this C=N double bond using a chiral reducing agent or a catalyst system can afford a chiral amine with high enantiomeric excess. mdpi.com

Various catalytic systems have been developed for this purpose, including those based on transition metals like iridium, rhodium, and ruthenium, complexed with chiral ligands. mdpi.comnih.gov Organocatalysis also presents a powerful alternative, with chiral Brønsted acids or Lewis bases promoting the enantioselective reduction of imines, often with trichlorosilane (B8805176) as the hydride source. nih.gov For example, valine-derived formamides have been used as chiral Lewis basic catalysts for the highly enantioselective reduction of ketimines. researchgate.net

Use of Chiral Auxiliaries:

Another established method for diastereoselective synthesis involves the use of chiral auxiliaries. A chiral amine can be reacted with this compound to form a chiral imine or enamine. Subsequent reactions, such as additions to the imine or cyclization reactions, proceed under the stereodirecting influence of the chiral auxiliary, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and removed to yield the enantioenriched product. Ellman's chiral sulfinamide is a well-known auxiliary that has been successfully employed in the asymmetric synthesis of tetrahydroisoquinoline alkaloids. researchgate.net

Diastereoselective Pictet-Spengler Reaction:

The Pictet-Spengler reaction itself can be rendered diastereoselective by employing a chiral β-arylethylamine. When a chiral amine, often derived from an amino acid, is condensed with this compound, the subsequent cyclization can proceed with a high degree of diastereoselectivity, controlled by the existing stereocenter in the amine. arkat-usa.org This approach allows for the direct formation of enantioenriched tetrahydroisoquinolines. The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on both the amine and the aldehyde. arkat-usa.org

The following table summarizes some of the key reactions and concepts discussed:

| Reaction/Concept | Description | Relevance to this compound |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline. sci-hub.senih.gov | The electron-rich aromatic ring of its derivatives facilitates this key cyclization for alkaloid synthesis. mdpi.comnih.gov |

| Bischler-Napieralski Reaction | Cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. nih.govnih.gov | Derivatives are used to create the amide precursor for the synthesis of important isoquinoline intermediates. researchgate.net |

| Asymmetric Imine Reduction | Enantioselective reduction of a prochiral imine to a chiral amine using a chiral catalyst or reagent. mdpi.com | Imines derived from this aldehyde can be reduced to form valuable chiral amine building blocks. researchgate.netnih.gov |

| Chiral Auxiliaries | A removable chiral group that directs the stereochemical outcome of a reaction. | Reaction with chiral amines (auxiliaries) allows for diastereoselective synthesis of complex molecules. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton NMR (1H NMR) for Configurational and Conformational Analysis

No experimental 1H NMR data for 3-Methoxy-4-(methoxymethoxy)benzaldehyde has been found in the public domain. Such data would be crucial for confirming the presence and connectivity of the aromatic, aldehydic, methoxy (B1213986), and methoxymethyl protons.

Carbon NMR (13C NMR) for Carbon Skeleton Delineation

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

There is no published data on 2D NMR experiments such as COSY, HSQC, or HMBC for this compound. These advanced techniques are essential for unambiguously assigning proton and carbon signals and for establishing the precise bonding network within the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

While the molecular weight of this compound is known to be 196.2 g/mol , detailed experimental mass spectrometry data, including fragmentation patterns, are not available. sigmaaldrich.com Analysis of the fragmentation pattern would provide valuable confirmation of the compound's structure by showing the characteristic loss of fragments such as the aldehyde group or the methoxymethyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

No experimental Infrared (IR) spectrum for this compound has been reported in the reviewed literature. An IR spectrum would be expected to show characteristic absorption bands for the aldehyde C=O stretch, C-H stretches of the aromatic ring and alkyl groups, and C-O stretches associated with the ether linkages.

X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions

There is no published X-ray crystal structure for this compound. X-ray crystallography would provide the most definitive evidence of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 Methoxymethoxy Benzaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the electronic behavior of 3-Methoxy-4-(methoxymethoxy)benzaldehyde at the atomic level. These calculations can predict molecular geometry, orbital energies, and charge distributions, which are fundamental to its chemical character.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry of molecules. By approximating the electron density, DFT calculations can determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.net The optimized geometry provides a foundational model for understanding the molecule's structure and can be compared with experimental data from techniques like X-ray crystallography for validation. For instance, studies on similar benzaldehyde (B42025) derivatives have shown excellent agreement between DFT-calculated and experimentally determined geometric parameters. researchgate.netresearchgate.netnih.gov

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 121 |

| C-C (aldehyde) | 1.48 | C-C-H (aldehyde) | 120 - 122 |

| C=O | 1.22 | O=C-H | 123 - 125 |

| C-O (methoxy) | 1.36 | C-O-C (methoxy) | 117 - 119 |

| C-O (MOM ether) | 1.42 | C-O-C (MOM ether) | 112 - 114 |

| O-C (MOM ether) | 1.40 | O-C-O (MOM ether) | 110 - 112 |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar aromatic aldehydes.

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. mdpi.com In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl and ether groups. Conversely, areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atoms as sites of high electron density.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the benzene (B151609) ring and the oxygen of the 4-(methoxymethoxy) group. |

| LUMO | -1.8 | Predominantly located on the carbonyl group and the benzene ring. |

| HOMO-LUMO Gap | 4.7 | Indicates good kinetic stability. |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Computational Prediction and Validation of Spectroscopic Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is often employed to calculate the electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

Similarly, the vibrational frequencies (IR and Raman spectra) can be computed. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. A comparison of the computed and experimental vibrational spectra can aid in the assignment of specific vibrational modes to the observed spectral bands. researchgate.netmdpi.com Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical support for experimental NMR data. mdpi.comepstem.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized geometry, molecules like this compound possess conformational flexibility due to the rotation around single bonds. The methoxymethoxy group, in particular, can adopt various orientations relative to the benzene ring. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the potential energy surface and identify low-energy conformations and the barriers to interconversion between them. rsc.org This provides a more dynamic picture of the molecule's structure in solution or at a given temperature.

Mechanistic Investigations of Key Reactions via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. For example, in reactions such as oxidation or reduction of the aldehyde group, or cleavage of the methoxymethyl (MOM) ether, DFT calculations can be used to map the reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step of the proposed mechanism. mdpi.com Such studies can provide detailed insights into the reaction kinetics and thermodynamics, helping to understand the factors that control the reaction's outcome and efficiency. For instance, in a related study on the formation of veratraldehyde, computational methods were used to characterize the reaction intermediates and transition states, revealing the rate-determining step of the reaction. mdpi.com

Chromatographic and Analytical Methodologies for Compound Study

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the assessment of purity and the preparative isolation of 3-Methoxy-4-(methoxymethoxy)benzaldehyde. This method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, reverse-phase HPLC (RP-HPLC) is commonly utilized. sielc.com In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. A typical mobile phase for this compound consists of acetonitrile (B52724), water, and an acidifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is often substituted with formic acid. sielc.comsielc.com The use of smaller particle sizes in the HPLC column, such as 3 µm, can facilitate faster analysis times, a technique known as Ultra-Performance Liquid Chromatography (UPLC). sielc.comsielc.com

The scalability of this HPLC method allows for its application in preparative separation, enabling the isolation of the compound from impurities. sielc.comsielc.com In one documented purification, the crude product was dissolved in a minimal amount of dichloromethane (B109758) and purified via silica (B1680970) gel column chromatography using an eluent of 1.5% ethyl acetate (B1210297) in dichloromethane. chemicalbook.com

HPLC Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 (special reverse-phase column with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.comsielc.com |

| Application | Purity assessment, preparative isolation, and pharmacokinetics | sielc.comsielc.com |

| Elution for Purification | 1.5% ethyl acetate/dichloromethane on a silica gel column | chemicalbook.com |

Gas Chromatography (GC) for Volatility-Based Separation

Gas Chromatography (GC) is another powerful analytical technique used for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, a gaseous mobile phase carries the sample through a stationary phase, which can be either a solid or a liquid coated on a solid support within a column.

The separation in GC is based on the compound's volatility and its interaction with the stationary phase. For benzaldehyde (B42025) derivatives, a common setup involves an Agilent Technologies 6850 GC system coupled with a 5975C VL MSD and fitted with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). rsc.org A typical temperature program might start at 100°C, hold for a period, and then ramp up to a higher temperature, such as 300°C, to ensure the elution of all components. rsc.org Another method utilizes a Shimadzu GC-2010 system with an Equity-1 column, employing a multi-step temperature gradient. rsc.org It is important to note that the purity of commercial benzaldehyde samples can be a concern, as they may contain impurities like benzoic acid, which can be detected by GC analysis. researchgate.net

GC Parameters for Benzaldehyde Derivative Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Instrumentation | Agilent Technologies 6850 GC with 5975C VL MSD | rsc.org |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | rsc.org |

| Temperature Program | Example: 100°C (hold 5 min), then ramp at 40°C/min to 300°C | rsc.org |

| Alternative System | Shimadzu GC-2010 with Equity-1 column | rsc.org |

| Alternative Temp. Program | 100°C (hold 10 min), then 5°C/min to 200°C, then 10°C/min to 300°C (hold 5 min) | rsc.org |

Integration of Chromatographic Techniques with Spectroscopic Detection

To enhance the analytical power of chromatography, these separation techniques are frequently coupled with spectroscopic detectors. This "hyphenation" provides not only separation of the mixture's components but also detailed structural and quantitative information about each component in a single run. ijsrtjournal.com

HPLC-MS and HPLC-NMR: High-Performance Liquid Chromatography can be interfaced with Mass Spectrometry (HPLC-MS) for highly sensitive detection and molecular weight determination of the eluted compounds. For more detailed structural elucidation, HPLC can be coupled with Nuclear Magnetic Resonance (NMR) spectroscopy. A technique known as LC-SPE-NMR involves trapping the separated compounds from the HPLC eluent onto solid-phase extraction (SPE) cartridges, which removes the non-deuterated mobile phase before NMR analysis. researchgate.net

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds. nih.gov As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in the identification of the compound. For benzaldehyde derivatives, GC-MS in Single Ion Monitoring (SIM) mode can be used for quantification by monitoring specific molecular ions. rsc.org

Other Spectroscopic Integrations: Beyond MS and NMR, other spectroscopic methods can be integrated with chromatography. For instance, HPLC systems often incorporate UV-Visible detectors to quantify compounds that absorb light at specific wavelengths. nih.gov The combination of these powerful analytical tools ensures a comprehensive characterization of this compound, from its purity and isolation to its definitive structural identification.

Future Research Trajectories and Broader Chemical Implications

Development of Novel Synthetic Pathways and Catalytic Transformations

The synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde and related protected benzaldehydes is foundational to their use. While classical methods are effective, future research will likely prioritize the development of more efficient, sustainable, and versatile synthetic strategies.

Current synthetic approaches often rely on traditional protection methods using reagents like bromomethyl methyl ether. Future work is anticipated to move towards greener and more advanced catalytic systems. This includes the exploration of enzymatic cascades, which can offer high selectivity and operate under mild conditions, mimicking biosynthetic pathways seen in the production of natural vanillin (B372448). nih.govmdpi.com For instance, developing a two-step biocatalytic sequence that first selectively hydroxylates a precursor and then oxidizes it could provide a sustainable route. nih.gov Another promising avenue is the use of electrochemical methods, such as anodic oxidation, which can provide a reagent-free and waste-free alternative for creating methoxymethyl ethers. researchgate.net

Furthermore, the development of one-pot procedures that combine protection and subsequent reactions would represent a significant leap in efficiency. rug.nlresearchgate.net Research into transient directing groups could enable C-H functionalization at specific positions on the benzaldehyde (B42025) ring before the protecting group is even installed, streamlining multi-step sequences. acs.org The use of novel catalysts, such as diphenyl prolinol trimethylsilyl (B98337) ether for condensations or palladium complexes for cross-coupling reactions, could lead to direct and highly selective synthetic routes from simpler precursors. acs.orgnih.gov

Table 1: Comparison of Classical vs. Future Synthetic Approaches

| Feature | Classical Synthesis (e.g., Williamson Ether Synthesis) | Future Research Trajectories |

| Catalyst/Reagent | Strong base, alkylating agents (e.g., MOMCl) | Biocatalysts (enzymes), solid acid catalysts, electrochemical cells, organocatalysts. nih.govnih.gov |

| Process Type | Multi-step, requires isolation of intermediates | One-pot reactions, cascade sequences, flow chemistry. rug.nlresearchgate.net |

| Sustainability | Often uses toxic reagents, generates stoichiometric waste | Aims for catalytic turnovers, uses renewable feedstocks, minimizes waste (high atom economy). nih.govresearchgate.net |

| Key Research Goal | Reliable yield | High efficiency, novel reactivity, improved safety profile, reduced environmental impact. |

Exploration of Structure-Reactivity Relationships in Advanced Contexts

The interplay of the aldehyde, methoxy (B1213986), and methoxymethyl (MOM) ether functional groups governs the reactivity of this compound. While its basic reactivity is understood, future investigations are needed to probe its behavior in more complex and demanding chemical environments. This involves moving beyond simple transformations to understand how the electronic and steric properties of the MOM group influence outcomes in multi-step syntheses and in the formation of complex molecular architectures.

A key research trajectory is the detailed kinetic and mechanistic study of reactions involving this compound. For example, quantifying how the MOM-protected phenol (B47542) influences the rate of aldol (B89426) condensations or Schiff base formation compared to unprotected vanillin or derivatives with different protecting groups can provide crucial data for reaction optimization. acs.orgrsc.org Such studies could employ computational modeling to correlate the rotational barrier of the aldehyde group with reactivity, providing a quantitative measure of substituent effects. researchgate.net

Furthermore, exploring its participation in catalyst-controlled C-H functionalization reactions is a frontier area. acs.org Understanding how the existing substituents direct or hinder metallation at specific sites on the aromatic ring is critical for designing novel synthetic transformations. Advanced research could focus on its use as a building block in supramolecular chemistry, where weak intermolecular interactions like C-H···O hydrogen bonds and π-stacking dictate the assembly of larger structures. rsc.org Comparing its behavior to structurally similar compounds will help elucidate the precise role of the MOM group in directing these non-covalent interactions.

Table 2: Future Research Questions in Structure-Reactivity

| Research Question | Proposed Methodology | Rationale |

| How does the MOM group quantitatively affect the electrophilicity of the aldehyde carbonyl? | Comparative kinetic studies (e.g., via NMR or UV-Vis) of condensation reactions against vanillin and other protected analogues. | To build predictive models for its use in complex synthesis and enable rational catalyst selection. nih.gov |

| What is the influence of the MOM group on the regioselectivity of aromatic C-H activation? | Experimental screening with various transition metal catalysts (e.g., Pd, Rh) and directing groups, coupled with DFT analysis of transition states. acs.org | To unlock novel synthetic pathways for creating more complex, functionalized aromatic compounds. |

| Can the MOM group be used to control solid-state packing and supramolecular assembly? | X-ray crystallographic analysis of co-crystals and derivatives; Hirshfeld surface analysis. rsc.org | To design new molecular materials where intermolecular forces are precisely controlled. |

| What is the rotational energy barrier of the C(aryl)-C(aldehyde) bond and how does it correlate with reactivity? | Variable-temperature NMR spectroscopy combined with high-level computational calculations (DFT). researchgate.net | To understand the conformational dynamics and their impact on reaction pathways. |

Refinement of Spectroscopic and Computational Predictive Models

Accurate prediction of molecular properties is a cornerstone of modern chemical research. For this compound, while basic data exists, there is a significant opportunity to refine the synergy between experimental spectroscopy and computational modeling.

Future research should aim to generate a comprehensive experimental spectroscopic dataset beyond simple 1D NMR. This would include advanced techniques such as 2D NMR (COSY, HSQC, HMBC) for unambiguous signal assignment, as well as detailed mass spectrometric analysis to understand fragmentation patterns. Predicted Collision Cross Section (CCS) values are already available, offering a starting point for more advanced ion mobility-mass spectrometry studies. uni.lu Obtaining a high-quality crystal structure of the compound or a suitable solid derivative would provide definitive bond length and angle data, which is invaluable for benchmarking computational methods. rsc.org

This rich experimental data can then be used to validate and refine high-level computational models, primarily using Density Functional Theory (DFT). chemrxiv.orgwisc.edu The goal is to develop models that can not only reproduce experimental spectra with high fidelity but also accurately predict properties that are difficult to measure, such as transition state energies, reaction pathways, and non-covalent interaction potentials. researchgate.netresearchgate.net Such robust models would accelerate research by allowing for in-silico screening of reaction conditions and prediction of the properties of novel, yet-to-be-synthesized derivatives. nih.gov

Table 3: Advanced Spectroscopic and Computational Research Trajectories

| Technique | Data/Insight Generated | Future Research Application |

| Experimental | ||

| 2D NMR Spectroscopy | Complete and unambiguous 1H and 13C chemical shift assignments; through-bond correlations. | Provides benchmark data for validating computational chemical shift predictions. chemrxiv.org |

| Ion Mobility-Mass Spectrometry | Experimental Collision Cross Section (CCS) values for various adducts. uni.lu | Refinement of predictive CCS models and detailed structural analysis of gas-phase ions. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, and intermolecular packing information. rsc.org | The "gold standard" for calibrating DFT and other computational geometry optimization methods. |

| Computational | ||

| DFT Chemical Shift Calculation | Prediction of 1H and 13C NMR spectra. researchgate.netresearchgate.net | Aiding in structural elucidation of new derivatives; understanding substituent electronic effects. |

| Molecular Dynamics (MD) Simulation | Conformational landscape, solvent interactions, binding dynamics with other molecules. nih.gov | Predicting behavior in solution, interaction with catalysts, or binding to biological targets. |

| QSPR/QSPR Modeling | Quantitative Structure-Property/Activity Relationships. researchgate.net | Building models to predict the properties and reactivity of new theoretical derivatives without needing to synthesize them. |

Expansion into New Areas of Material Science and Chemical Engineering Applications

Vanillin is a prominent bio-based platform molecule, and its derivatives are increasingly being explored for the creation of sustainable materials. wikipedia.org A significant future trajectory for this compound lies in its application as a functional monomer or building block in material science and chemical engineering, focusing on the design of advanced materials.

The presence of the MOM protecting group offers a key strategic advantage: it provides a latent phenolic hydroxyl group. This allows the aldehyde functionality to be used in a primary polymerization or material-forming step, followed by a subsequent deprotection step to unmask the phenol. nih.gov This latent reactivity is a powerful tool for creating functional surfaces or materials with tunable properties. Future research could investigate its incorporation into polymer backbones to create, for example, novel epoxy resins or polyesters. acs.orgpsu.edu The aldehyde can form dynamic Schiff base linkages, leading to the development of recyclable and self-healing thermosets. acs.org

Research in chemical engineering could focus on using this molecule to design and synthesize functional polymers for specific applications, such as membranes or separation media. The ability to deprotect the phenol post-fabrication could be used to alter surface polarity, introduce sites for grafting other molecules, or create materials that respond to chemical stimuli (e.g., pH changes that cleave the MOM ether). This opens up research into creating "smart" materials derived from a renewable vanillin base. The focus would be on the fundamental chemistry of incorporating this specific monomer and controlling the resulting material architecture and latent functionality. psu.edu

Table 4: Potential Research Areas in Material Science and Chemical Engineering

| Research Area | Role of this compound | Potential Advancement |

| Renewable and Recyclable Thermosets | Serves as a difunctional monomer (aldehyde for cross-linking, protected phenol for backbone). | Creation of high-performance, bio-based epoxy resins or plastics with built-in recyclability via dynamic Schiff base bonds. acs.org |

| Functional Polymer Surfaces | Incorporated into a polymer film, with subsequent deprotection of the MOM group on the surface. | Development of surfaces with tunable wettability or with reactive handles (phenols) for grafting biomolecules or sensors. nih.gov |

| Stimuli-Responsive Materials | The acid-labile MOM ether acts as a chemical trigger within a polymer matrix. | Design of materials that can degrade, swell, or release an encapsulated agent in response to a low pH environment. |

| Advanced Polymer Composites | Used as a reactive diluent or cross-linking agent in vinyl ester or polyester (B1180765) resins. psu.edu | Improving the thermomechanical properties of bio-based composites for structural applications. |

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-4-(methoxymethoxy)benzaldehyde in academic research?

- Methodological Answer : The compound is typically synthesized via methoxymethyl (MOM) protection of a phenolic hydroxyl group. For example, 4-hydroxy-3-methoxybenzaldehyde can be treated with methoxymethyl chloride (MOMCl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the methoxymethoxy group . Alternatively, condensation reactions with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol, catalyzed by acetic acid, yield Schiff base intermediates with >90% efficiency . Key steps include:

- Solvent selection (ethanol, dichloromethane).

- Acid/base catalysis (acetic acid, DIPEA).

- Purification via vacuum filtration and methanol washing.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C) , FTIR , and HRMS :

- ¹H-NMR : Distinct signals for aldehyde protons (~10.7 ppm), methoxy groups (~3.8 ppm), and aromatic protons (δ 6.5–8.1 ppm) .

- ¹³C-NMR : Carbonyl carbons at ~190 ppm; methoxy carbons at ~55–70 ppm .

- FTIR : Strong C=O stretches at ~1680–1700 cm⁻¹; ether (C-O-C) bands at ~1100–1250 cm⁻¹ .

- HRMS : Precise mass determination (e.g., [M+H]⁺ calculated: 334.1556; observed: 334.1553) .

Q. What purification strategies are effective for isolating this compound derivatives?

- Methodological Answer : Recrystallization (ethanol or methanol) and column chromatography (silica gel, dichloromethane/hexane eluent) are standard. For chalcone derivatives, precipitation in ethanol followed by filtration achieves >85% purity . For air-sensitive intermediates, inert atmosphere handling (N₂/Ar) is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of chalcone derivatives from this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Acetic acid (91% yield) vs. HCl (lower yields due to side reactions) .

- Solvent polarity : Ethanol promotes Schiff base formation; DMF may enhance solubility for bulky substrates.

- Stoichiometry : A 1:1 molar ratio of aldehyde to nucleophile minimizes unreacted starting material .

Example: Reaction with 2,4-dichlorophenylmethoxy derivatives in 20% NaOH/ethanol for 12–17 hours yields 75–85% chalcones .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

- Methodological Answer : Challenges include:

- Crystal growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality.

- Data refinement : High R-factors (e.g., 0.063) due to disordered methoxy groups require iterative refinement in programs like SHELXL .

- Twinned data : Use of SHELXPRO for macromolecular applications aids in resolving overlapping peaks .

Q. How does the methoxymethoxy group influence electronic properties and reactivity in benzaldehyde derivatives?

- Methodological Answer : The electron-donating methoxymethoxy group increases aromatic ring electron density, enhancing electrophilic substitution at the para position. Computational studies (DFT) show:

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

- Methodological Answer : Key strategies include:

- Protecting group chemistry : MOM groups block hydroxyls during cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Directed ortho-metalation : Use of LiTMP to install substituents at the ortho position relative to the aldehyde .

- Click chemistry : Azide-alkyne cycloaddition for triazole-linked bioactive molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.